4-Bromo-3,5-difluorobenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,5-difluorobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZQSDPCMGQASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823344-37-1 | |
| Record name | 4-bromo-3,5-difluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of 4 Bromo 3,5 Difluorobenzene 1,2 Diamine
Reactivity of the Ortho-Diamine Moiety
The ortho-diamine functionality is a versatile precursor for the synthesis of various heterocyclic systems and is amenable to reactions typical of aromatic amines.
The condensation of ortho-phenylenediamines with carbonyl compounds is a cornerstone of heterocyclic chemistry. 4-Bromo-3,5-difluorobenzene-1,2-diamine serves as a valuable building block for the synthesis of fluorinated and brominated benzimidazoles and quinoxalines, which are scaffolds of significant interest in medicinal chemistry and materials science.
Benzimidazole (B57391) Formation: The reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of benzimidazole rings. For instance, condensation with an aldehyde, often in the presence of an oxidizing agent or a catalyst, yields the corresponding 2-substituted benzimidazole. nih.govacs.orgresearchgate.net A closely related reaction involves the condensation of 4-bromobenzene-1,2-diamine (B31645) with trimethyl orthoformate in the presence of hydrochloric acid to yield 5-bromo-1H-benzimidazole, demonstrating the viability of this cyclization. chemicalbook.com
Quinoxaline (B1680401) Formation: Quinoxaline derivatives are readily synthesized by the condensation of ortho-diamines with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583). chemicalbook.com This reaction typically proceeds under mild conditions and provides a direct route to the quinoxaline core. The reaction of this compound with a suitable 1,2-diketone would be expected to produce the corresponding 6-bromo-5,7-difluoroquinoxaline derivative.
Table 1: Examples of Heterocyclic Ring Formation from Ortho-Diamine Precursors
| Heterocycle | Reactant | Catalyst/Conditions | Product |
|---|---|---|---|
| Benzimidazole | Aldehyde (R-CHO) | Oxidizing agent (e.g., Na₂S₂O₅), Ethanol, Reflux | 5-Bromo-6,8-difluoro-2-substituted-1H-benzo[d]imidazole |
| Quinoxaline | 1,2-Diketone (R-CO-CO-R') | Acetic acid or other mild acid catalyst, Reflux | 6-Bromo-5,7-difluoro-2,3-disubstituted-quinoxaline |
The amino groups of this compound can undergo acylation and sulfonylation reactions with appropriate acylating or sulfonylating agents.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of mono- or di-acylated products. The reaction conditions can be controlled to favor one over the other. This functionalization is useful for introducing a variety of substituents and for protecting the amine groups. The general principles of Friedel-Crafts acylation provide a basis for understanding these transformations. khanacademy.org
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would yield the corresponding sulfonamide derivatives. These reactions are typically robust and high-yielding.
The ortho-diamine moiety is susceptible to both oxidation and reduction, leading to different classes of compounds.
Oxidation: The oxidation of ortho-phenylenediamines can be a complex process, potentially leading to the formation of phenazine (B1670421) derivatives or polymeric materials. rsc.orgmdpi.com The specific product depends on the oxidant used and the reaction conditions. For example, oxidation in the presence of certain metal ions can lead to dimerization and the formation of diaminophenazine structures. acs.org
Reduction: While the aromatic diamine itself is already in a reduced state, reductive conditions are more relevant to precursor molecules used in its synthesis, such as the reduction of a dinitro-analogue. Standard catalytic hydrogenation (e.g., using H₂/Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl) are effective methods for reducing nitro groups to amines. wikipedia.org
Reactivity of the Bromine Substituent
The carbon-bromine bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The bromine atom of the target molecule can be readily substituted with a variety of organic groups.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This methodology allows for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the diamine. The reaction is known for its high tolerance of functional groups. rsc.orgmdpi.com
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.govwikipedia.org This provides a direct route to arylalkynes, which are versatile intermediates in organic synthesis. researchgate.netnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. liverpool.ac.uk This reaction is a valuable method for the synthesis of substituted alkenes.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃) | Biaryl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne |
| Heck | H₂C=CHR | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted alkene |
While the bromine atom is generally less reactive towards nucleophilic aromatic substitution (SNAr) than fluorine, under certain conditions, particularly with strong activation from electron-withdrawing groups and the use of potent nucleophiles, substitution of the bromine can occur. However, the presence of the two electron-donating amino groups on the ring generally disfavors SNAr at the bromine position. Instead, the fluorine atoms are more likely to be the site of nucleophilic attack if the amino groups were not present or were converted to strong electron-withdrawing groups. researchgate.net In some highly activated systems, such as those containing multiple nitro groups, SNAr at a bromo-position is feasible. mdpi.com For this compound, SNAr at the bromine position is not a commonly expected reaction pathway under standard conditions.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the bromine atom is the most likely site for such an exchange due to the weaker carbon-bromine bond compared to the carbon-fluorine bond.
Typically, organolithium reagents such as n-butyllithium or tert-butyllithium (B1211817) are employed for bromine-lithium exchange at low temperatures. The presence of the two amino groups can complicate this reaction, as they possess acidic protons that can be deprotonated by the organolithium reagent. This necessitates the use of at least two equivalents of the organolithium reagent to first deprotonate the amino groups, followed by the metal-halogen exchange at the bromine-substituted carbon.
The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles. The regioselectivity of this exchange is highly specific to the bromine atom, as the C-F bonds are significantly stronger and less prone to cleavage by organolithium reagents under these conditions.
Table 1: Potential Products from Metal-Halogen Exchange of this compound followed by Electrophilic Quench
| Electrophile | Product |
| CO₂ | 4-Amino-2,6-difluoro-3-carboxybenzene-1-amine |
| DMF | 4-Amino-2,6-difluoro-3-formylbenzene-1-amine |
| R-X (Alkyl Halide) | 4-Amino-2,6-difluoro-3-alkylbenzene-1-amine |
Reactivity of the Fluorine Substituents
The fluorine substituents on the aromatic ring play a crucial role in modulating the molecule's electronic properties and reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
The two fluorine atoms, being highly electronegative, activate the aromatic ring towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions. The presence of the electron-donating amino groups would generally be expected to deactivate the ring towards nucleophiles. However, the strong electron-withdrawing nature of the fluorine atoms can still render the carbon atoms to which they are attached sufficiently electrophilic to undergo substitution, especially with strong nucleophiles.
The position of nucleophilic attack would be influenced by the combined electronic effects of all substituents. The amino groups direct ortho- and para-, while the halogens are also ortho-, para-directing but deactivating. In this specific substitution pattern, the interplay of these effects would determine the regioselectivity of a potential SNAr reaction. It is plausible that under forcing conditions, one or both fluorine atoms could be displaced by nucleophiles such as alkoxides, thiolates, or amines.
Regioselectivity and Stereochemical Control in Derivatization Reactions
The derivatization of this compound is governed by the directing effects of its substituents. The two amino groups are strong activating, ortho-, para-directing groups. The bromine and fluorine atoms are deactivating, ortho-, para-directing groups.
In electrophilic aromatic substitution reactions, the positions ortho and para to the amino groups are activated. However, the positions ortho to the amino groups are also ortho to a fluorine and meta to the other fluorine and bromine. The position para to one amino group is the position of the other amino group. The most likely position for electrophilic attack, should it occur despite the deactivating halogens, would be directed by the powerful amino groups.
In reactions involving the amino groups themselves, such as condensation with dicarbonyl compounds to form heterocyclic systems like benzimidazoles, the regioselectivity is predetermined by the 1,2-diamine arrangement.
Mechanistic Investigations of Key Transformations
Metal-Halogen Exchange: The mechanism involves the formation of an "ate" complex between the organolithium reagent and the bromine atom, followed by the expulsion of the bromide and formation of the aryllithium species. The initial deprotonation of the amino groups is a standard acid-base reaction.
Nucleophilic Aromatic Substitution (SNAr): This reaction would proceed via a two-step addition-elimination mechanism. A nucleophile would attack the carbon bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion would restore the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the reaction rate and is influenced by the electron-withdrawing groups that can delocalize the negative charge.
Further experimental studies are necessary to fully elucidate the reactivity and synthetic utility of this highly functionalized aromatic compound.
Applications As a Synthetic Building Block and Precursor in Advanced Chemical Fields
Role in the Synthesis of Nitrogen-Containing Heterocycles
The adjacent diamine functionality is a classic precursor for the synthesis of various fused nitrogen-containing heterocyclic systems. The condensation reaction of the 1,2-diamine moiety with bifunctional electrophiles is a cornerstone of heterocyclic chemistry.
Benzimidazoles are a prominent class of heterocyclic compounds. The synthesis of benzimidazole (B57391) derivatives from 4-Bromo-3,5-difluorobenzene-1,2-diamine can be achieved through condensation with aldehydes or carboxylic acids (or their derivatives). In this reaction, the two amino groups react with the carbonyl carbon to form the five-membered imidazole (B134444) ring fused to the substituted benzene (B151609) ring. The resulting 5-bromo-4,6-difluorobenzimidazole core is a key intermediate for further functionalization. The bromine atom can be subsequently modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, while the fluorine atoms enhance properties such as metabolic stability and binding affinity in medicinal chemistry contexts.
Microwave-assisted synthesis has been shown to be an effective method for producing fluoro-benzimidazole derivatives, often leading to high yields in short reaction times. nih.gov For instance, the reaction of a substituted diamine with a formylbenzoate under microwave irradiation is a key step in forming the benzimidazole core. nih.gov
Table 1: Representative Synthesis of Substituted Benzimidazoles
| Diamine Precursor | Reagent | Product Type | Potential Advantages of Substituents |
| This compound | Aromatic Aldehyde | 2-Aryl-5-bromo-4,6-difluorobenzimidazole | Modulation of electronic properties, steric hindrance |
| This compound | Carboxylic Acid | 2-Alkyl/Aryl-5-bromo-4,6-difluorobenzimidazole | Enhanced lipophilicity, altered binding modes |
| This compound | Phosgene Equivalent | 5-Bromo-4,6-difluorobenzimidazol-2-one | Hydrogen bonding capabilities, structural rigidity |
Quinoxaline (B1680401) and Other Fused Ring Systems
Quinoxalines are bicyclic heterocycles formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a benzil (B1666583) derivative. organic-chemistry.orgthieme-connect.de This reaction is a reliable and high-yielding method for accessing the quinoxaline scaffold. Using this compound as the diamine component yields 5-bromo-6,8-difluoroquinoxaline derivatives. These fluorinated and brominated quinoxalines are valuable platforms for developing materials with specific electronic properties.
The synthesis can be performed under various conditions, including metal-free, organocatalytic, and transition-metal-catalyzed approaches. nih.gov For example, reactions can be efficiently catalyzed by Brønsted acids or heterogeneous catalysts in green solvents like water or ethanol. nih.govchim.it The choice of catalyst and reaction conditions can be tailored to accommodate a wide variety of substituents on both the diamine and the dicarbonyl compound. nih.gov
Table 2: Selected Methods for Quinoxaline Synthesis from Aromatic 1,2-Diamines
| Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |
| Benzil | Acetic Acid, reflux | 2,3-Diphenylquinoxaline | thieme-connect.de |
| 1,2-Diketones | Amberlyst-15, Water, 70 °C | 2,3-Disubstituted quinoxalines | chim.it |
| α-Bromoketones | Elemental Sulfur, mild conditions | 2-Substituted quinoxalines | organic-chemistry.org |
| Benzyl Ketones | DABCO, Air (aerobic oxidation) | 2-Arylquinoxalines | organic-chemistry.org |
The bromine atom on the resulting quinoxaline ring serves as a handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups. nih.gov This versatility is crucial for tuning the optical and electronic properties of quinoxaline-based materials used in organic electronics, such as organic thin-film transistors (OTFTs). researchgate.net
The synthesis of more complex polycyclic aromatic compounds can be initiated from the heterocyclic cores derived from this compound. The bromine atom is particularly important in this context, enabling the construction of larger fused systems through intramolecular or intermolecular C-C bond-forming reactions. For instance, a 5-bromo-substituted benzimidazole or quinoxaline can undergo intramolecular C-H arylation or other cyclization reactions to form extended, rigid polycyclic structures. nih.gov
Furthermore, transition-metal-catalyzed "cut-and-sew" reactions, which involve C-C bond activation, represent an advanced strategy for building complex fused rings from simpler precursors. nih.gov The unique electronic environment provided by the fluorine atoms can influence the regioselectivity and efficiency of these cyclization reactions. The resulting polycyclic aromatic compounds are of interest for applications in materials science, including organic semiconductors and fluorescent probes. mdpi.com
Precursor for Advanced Polymer Architectures
Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers like polyimides and polyamides. The specific structure of this compound, with its combination of halogen substituents, offers a route to polymers with highly tailored properties.
Polyimides are synthesized via a two-step method involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. vt.edunih.gov Polyamides are typically prepared by the polycondensation of a diamine with a dicarboxylic acid derivative. mdpi.com
Incorporating this compound as the diamine monomer would introduce both fluorine and bromine atoms into the polymer backbone. Fluorine atoms, particularly when part of groups like -CF3, are known to enhance several polymer properties:
Increased Solubility: The bulky nature of fluorine atoms disrupts polymer chain packing, reducing intermolecular forces and improving solubility in organic solvents. researchgate.net
Improved Optical Transparency: Fluorination can reduce intermolecular charge transfer complex (CTC) formation, leading to colorless or less colored polyimide films. scielo.br
Lower Dielectric Constant: The low polarizability of the C-F bond helps to decrease the dielectric constant of the material, which is desirable for microelectronics applications. researchgate.net
The bromine atom provides a reactive site for post-polymerization modification. This allows for the grafting of side chains or cross-linking of the polymer chains, enabling further tuning of the material's properties, such as mechanical strength, flame retardancy, or refractive index.
The presence of both fluorine and bromine in polymers derived from this compound leads to materials with a unique combination of characteristics suitable for specialized applications.
Flame Retardancy: Brominated compounds are well-known flame retardants. Incorporating bromine into the polymer backbone can impart inherent flame-retardant properties, which is critical for applications in aerospace and electronics.
High Refractive Index Materials: The high atomic number of bromine can increase the refractive index of the polymer, a property useful for optical applications such as lenses and coatings.
Atomic Oxygen Resistance: Fluorinated polyimides are known for their resistance to atomic oxygen erosion in low Earth orbit (LEO) environments, making them suitable for aerospace applications. nih.gov The combination with other elements like phosphorus has been shown to further enhance this resistance. nih.gov
Table 3: Predicted Influence of Functional Groups from this compound on Polymer Properties
| Functional Group | Influence on Polymer Property | Potential Application |
| Fluorine (-F) | Decreases dielectric constant, increases solubility and optical transparency, enhances thermal stability. | Microelectronics, flexible displays, aerospace components. scielo.brresearchgate.net |
| Bromine (-Br) | Increases flame retardancy, increases refractive index, provides a site for post-polymerization modification. | Fire-resistant materials, optical films, functional membranes. |
| Diamine (-NH2) | Forms imide or amide linkages, providing high thermal stability and mechanical strength to the polymer backbone. | High-performance plastics, coatings, and fibers. vt.edu |
Development of Functional Molecules and Probes
The strategic placement of reactive and modulating functional groups in this compound makes it a valuable precursor for the development of functional molecules and probes for various scientific and technological applications.
Ortho-phenylenediamines (OPDs) are known precursors for the synthesis of fluorescent heterocyclic compounds. researchgate.net The reaction of the 1,2-diamine moiety with various reagents can lead to the formation of benzimidazoles, quinoxalines, and phenazines, many of which exhibit interesting photophysical properties. The inherent fluorescence of these systems can be tuned by the introduction of substituents on the benzene ring.
The presence of fluorine atoms in this compound is particularly noteworthy. Fluorination is a common strategy in the design of fluorescent dyes to enhance properties such as quantum yield, photostability, and solubility. researchgate.net The strong electron-withdrawing nature of fluorine can modulate the energy levels of the frontier molecular orbitals, potentially leading to shifts in the absorption and emission maxima.
Furthermore, the ortho-diamine group itself can act as a recognition and reaction site in fluorescent sensors. For instance, OPDs can react with nitric oxide to form highly fluorescent benzotriazole (B28993) derivatives, providing a basis for "turn-on" fluorescent probes. researchgate.net Similarly, the oxidation of OPDs can generate fluorescent phenazine (B1670421) derivatives, a reaction that has been utilized in the development of sensors for various analytes. acs.org
Table 1: Potential Fluorescent Heterocycles Derived from this compound
| Reactant | Resulting Heterocycle | Potential Application |
|---|---|---|
| Aldehydes/Carboxylic Acids | Benzimidazoles | Fluorescent probes, organic light-emitting diodes (OLEDs) |
| α-Diketones | Quinoxalines | Fluorescent sensors, electrochemiluminescent materials |
| Nitrous Acid | Benzotriazoles | "Turn-on" fluorescent probes for nitric oxide |
The vicinal diamine functionality of this compound allows it to act as a bidentate chelating ligand for a wide range of metal ions. wikipedia.orgrsc.org The formation of stable five-membered chelate rings is a common feature of ortho-phenylenediamine-metal complexes. These complexes can find applications in catalysis, where the ligand framework can influence the reactivity and selectivity of the metal center.
The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing fluorine atoms in this compound can modulate the electron density at the metal center, potentially enhancing its catalytic performance in certain reactions.
Moreover, the bromine atom serves as a valuable functional group for the further elaboration of the ligand structure. Through cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, various organic fragments can be attached to the ligand backbone. This allows for the synthesis of more complex ligand architectures with tailored steric and electronic properties for specific catalytic applications.
Table 2: Potential Applications in Metal Catalysis and Coordination Chemistry
| Metal Complex Type | Potential Catalytic Application | Role of Substituents |
|---|---|---|
| Transition Metal Complexes (e.g., with Pd, Ru, Rh) | Cross-coupling reactions, hydrogenation, oxidation | Fluorine atoms modulate electronic properties; bromine allows for ligand modification. |
| Lanthanide Complexes | Lewis acid catalysis, luminescent materials | Diamine provides a stable coordination environment. |
Integration into Supramolecular Assemblies and Frameworks
The ability of this compound to act as a ligand, coupled with its potential for further functionalization, makes it an attractive building block for the construction of supramolecular assemblies and frameworks, including metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, such as their porosity and functionality, are determined by the choice of the metal and the organic linker.
The diamine groups of this compound can coordinate to metal centers, forming the nodes of a framework. The bromo- and difluoro-substituents would then be exposed within the pores of the MOF, imparting specific chemical properties to the internal surface. For example, the fluorine atoms can enhance the hydrophobicity of the pores, which could be advantageous for the selective adsorption of certain guest molecules.
Furthermore, the bromine atom can be utilized for post-synthetic modification of the MOF. This powerful technique allows for the covalent attachment of functional groups to the framework after its initial synthesis, enabling the introduction of functionalities that might not be compatible with the initial MOF synthesis conditions. This approach can be used to tailor the properties of the MOF for specific applications, such as gas storage, separation, and catalysis. The formation of supramolecular microfibrils from ortho-phenylenediamine dimers has also been reported, suggesting the potential for this compound to participate in the formation of other types of self-assembled nanostructures. nih.gov
Computational and Theoretical Investigations of 4 Bromo 3,5 Difluorobenzene 1,2 Diamine
Quantum Chemical Calculations of Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to elucidating the electronic structure of 4-Bromo-3,5-difluorobenzene-1,2-diamine. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, alongside Density Functional Theory (DFT), can be employed to determine molecular orbitals, electron density distribution, and electrostatic potential. The presence of electron-donating amino groups and electron-withdrawing fluorine and bromine atoms creates a complex electronic environment within the benzene (B151609) ring.
The aromaticity of the benzene ring is a key feature, which can be quantified through various computational indices. These include the Nucleus-Independent Chemical Shift (NICS), which assesses the magnetic shielding at the center of the ring, and the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of electron delocalization. For this compound, these calculations would likely reveal a significant degree of aromaticity, albeit modulated by the electronic push and pull of the various substituents.
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of chemical systems. For this compound, DFT calculations can predict various reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack.
The calculated HOMO and LUMO energy values can be used to determine global reactivity indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for various types of reactions. For instance, the amino groups are expected to be nucleophilic centers, while the carbon atoms attached to the halogens might exhibit electrophilic character. DFT can also be used to model potential reaction pathways, such as those involved in polymerization or coordination chemistry, by calculating the transition state energies and reaction energy profiles.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and intermolecular interactions of this compound over time. These simulations model the atomic motions of the molecule, providing a dynamic picture of its behavior. Conformational analysis through MD can reveal the preferred orientations of the amino groups and the flexibility of the molecule.
Furthermore, MD simulations are invaluable for studying how molecules of this compound interact with each other and with solvent molecules. The simulations can characterize non-covalent interactions such as hydrogen bonding (between the amino groups), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings. Understanding these interactions is critical for predicting the solid-state packing of the material and its solubility in different media.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for validation. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Similarly, the vibrational frequencies can be calculated using DFT, which allows for the assignment of bands observed in infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can also be computed, providing a theoretical basis for interpreting experimental NMR data and confirming the molecular structure. The correlation between calculated and experimental spectroscopic data is a powerful tool for structural elucidation.
Computational Modeling of Ligand-Metal Interactions and Catalytic Cycles
The diamine functionality of this compound makes it a potential ligand for metal coordination. Computational modeling can be employed to study the interactions between this molecule and various metal centers. DFT calculations can determine the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the electronic structure of the coordinated species.
These computational models can also be used to investigate the role of such complexes in catalytic cycles. By mapping the potential energy surface of a catalytic reaction, it is possible to identify key intermediates and transition states, thereby elucidating the reaction mechanism and predicting the efficiency of the catalyst. This in silico approach can guide the design of new catalysts for a wide range of chemical transformations.
Elucidation of Structure-Reactivity Relationships through In Silico Methods
By systematically modifying the structure of this compound in silico—for example, by changing the halogen substituent or altering the position of the functional groups—it is possible to establish structure-reactivity relationships. Computational studies can quantify how these structural changes affect the molecule's electronic properties, reactivity indices, and interaction capabilities.
This approach, often part of a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) study, allows for the rational design of new molecules with tailored properties. For instance, by understanding how the electronic and steric effects of the substituents influence a particular reaction, one can computationally screen a library of related compounds to identify candidates with enhanced performance for a specific application.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 4-Bromo-3,5-difluorobenzene-1,2-diamine will likely prioritize methods that are both innovative and environmentally sustainable. Current synthetic routes for fluorinated anilines often rely on the reduction of nitroaromatic precursors, a process that is effective but can involve harsh reagents. alfa-chemistry.comresearchgate.net Future research should aim to develop greener alternatives that minimize waste and avoid hazardous materials. tandfonline.comsciencedaily.com
Key areas for exploration include:
Catalytic Hydrogenation: Advancing the use of heterogeneous catalysts for the reduction of the corresponding dinitro precursor can enhance sustainability. alfa-chemistry.comresearchgate.net Research into recyclable catalysts, lower reaction temperatures, and the use of safer solvents like water or biodegradable options would represent a significant step forward. nih.gov
Direct Amination: Investigating direct amination techniques that avoid the nitration-reduction sequence altogether is a promising avenue. organic-chemistry.org Methods involving copper or palladium-catalyzed amination of polyhalogenated benzene (B151609) rings could offer a more atom-economical route, although regioselectivity would be a critical challenge to overcome.
Biosynthesis: The development of biosynthetic pathways for producing diamines is an emerging field that could offer a completely sustainable manufacturing process in the long term. nih.gov While currently focused on aliphatic diamines, future advancements could lead to engineered microorganisms capable of producing complex aromatic diamines.
| Synthetic Pathway | Potential Advantages | Key Research Challenges |
|---|---|---|
| Advanced Catalytic Hydrogenation | High yield, established methodology, potential for greener solvents. alfa-chemistry.comresearchgate.net | Development of highly active, selective, and recyclable catalysts. |
| Direct Catalytic Amination | Fewer steps (higher atom economy), avoids use of nitric/sulfuric acids. organic-chemistry.org | Controlling regioselectivity on a polyhalogenated ring, catalyst cost. |
| Enzymatic or Bio-catalytic Routes | Highly sustainable, mild reaction conditions, reduced waste. nih.govacs.org | Enzyme discovery and engineering, low yields, complex purification. |
Development of New Applications in Specialized and Niche Fields
The unique arrangement of functional groups on this compound makes it an ideal scaffold for developing materials with highly specialized properties. Future applications are likely to emerge in fields that can leverage its distinct chemical reactivity and the inherent properties imparted by its fluorine and bromine atoms.
Materials Science: As a diamine monomer, it is a prime candidate for the synthesis of advanced polyimides and other high-performance polymers. nih.gov The incorporation of fluorine can enhance thermal stability and optical transparency, while the bromine atom offers a site for post-polymerization modification, such as grafting or cross-linking, to fine-tune material properties. nih.gov
Organic Electronics: Fluorinated organic materials are of great interest for electronic and optoelectronic applications. rsc.org The fluorine atoms in the diamine can lower the HOMO and LUMO energy levels of derived conjugated systems, which is beneficial for creating n-type or ambipolar semiconducting materials. rsc.org Derivatives could be explored as components in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), or as dielectric materials. rsc.orgresearchgate.net
Medicinal Chemistry: Vicinal diamines are important structural motifs in many biologically active compounds. nih.gov The title compound could serve as a starting point for creating libraries of novel heterocyclic compounds (e.g., benzimidazoles) for drug discovery. The fluorine atoms can improve metabolic stability and binding affinity, while the bromo-substituent allows for diversification via cross-coupling reactions to explore structure-activity relationships. nih.gov
Integration into Green Chemistry and Flow Chemistry Methodologies
Aligning the synthesis and subsequent modification of this compound with the principles of green chemistry is a critical future direction. nih.govresearchgate.net This involves not only the use of sustainable reagents but also the adoption of advanced process technologies like flow chemistry.
Green Solvents and Reagents: Research should focus on replacing traditional, hazardous solvents with greener alternatives such as water, ionic liquids, or fluorinated alcohols, which can sometimes promote unique reactivity. nih.govresearchgate.net The development of solid-supported reagents and catalysts can simplify purification and minimize waste streams. researchgate.net
Flow Chemistry Synthesis: Continuous flow reactors offer significant advantages for the synthesis and functionalization of anilines and other aromatic compounds. acs.orgrsc.org They provide precise control over reaction parameters like temperature and mixing, which is crucial for managing potentially exothermic reactions or handling unstable intermediates. acs.orgcam.ac.uk A multi-step flow process could be designed for the synthesis of derivatives, enabling safer, more efficient, and scalable production. chemistryviews.org The development of a continuous process for producing fluorinated amino acids from fluorinated amines highlights the potential of this technology. chemistryviews.org
Advanced Functionalization for Tailored Properties and Molecular Engineering
The true potential of this compound lies in its capacity for advanced functionalization, allowing for the precise engineering of molecular properties. Future work will focus on selectively modifying its multiple reactive sites to create next-generation molecules.
Selective N-Functionalization: The two amino groups can be selectively mono- or di-functionalized to build complex scaffolds. nih.gov They can be used to form heterocycles, amides, or serve as directing groups for further C-H functionalization on the aromatic ring.
Cross-Coupling Reactions: The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a vast array of aryl, alkyl, or alkynyl groups, enabling the synthesis of diverse molecular architectures with tailored electronic and steric properties.
C-H Functionalization: The fluorine atoms are known to activate the adjacent C-H bonds, making them susceptible to directed ortho-functionalization. whiterose.ac.uk This provides a powerful strategy for introducing additional substituents onto the aromatic ring in a highly regioselective manner, a task that would be difficult using classical electrophilic aromatic substitution. This strategy offers a step-economical way to increase molecular complexity. whiterose.ac.uk
| Reactive Site | Functionalization Method | Potential Outcome/Application |
|---|---|---|
| Amino Groups (-NH2) | Cyclocondensation, Acylation | Synthesis of benzimidazoles (medicinal chemistry), Polyamide/Polyimide synthesis (materials science). nih.govnih.gov |
| Bromo Group (-Br) | Suzuki, Buchwald-Hartwig Coupling | Introduction of conjugated systems (organic electronics), Molecular diversification (drug discovery). |
| Aromatic C-H bonds | Fluorine-directed C-H activation | Regioselective introduction of new functional groups for fine-tuning properties. whiterose.ac.uk |
Synergistic Approaches Combining Synthetic and Computational Design for Next-Generation Molecules
The future of molecular design will increasingly rely on the tight integration of synthetic chemistry with computational modeling. nih.gov This synergistic approach can accelerate the discovery of new molecules derived from this compound by predicting their properties before committing to laborious synthetic efforts.
Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict the electronic properties (HOMO/LUMO levels), reactivity, and stability of new derivatives. emerginginvestigators.orgnih.gov This can guide the synthetic chemist toward targets with the most promising characteristics for applications in electronics or materials science. tandfonline.com
Structure-Property Relationships: Molecular dynamics simulations can help understand how fluorination and other modifications influence intermolecular interactions and bulk material properties. nih.govrsc.org For drug discovery, computational docking studies can predict the binding affinity of derivatives to biological targets, helping to prioritize which compounds to synthesize. The integration of computational and experimental methods is a powerful strategy for optimizing molecular design. nih.govuq.edu.au
Accelerated Discovery: By using computational screening to evaluate large virtual libraries of potential derivatives, researchers can identify a smaller subset of high-potential candidates for synthesis and testing. oaepublish.com This data-driven approach minimizes trial-and-error, saves resources, and ultimately accelerates the development of next-generation molecules with tailored functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-3,5-difluorobenzene-1,2-diamine, and how can regioselectivity challenges be addressed?
- Methodology : Multi-step synthesis involving halogenation and amine protection. For example:
- Step 1 : Start with a diaminobenzene precursor. Introduce fluorine via electrophilic substitution (e.g., using Selectfluor®), ensuring regioselectivity by leveraging directing effects of existing substituents .
- Step 2 : Bromination using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .
- Step 3 : Purify intermediates via column chromatography or recrystallization. Confirm regiochemistry using NMR and - HSQC .
Q. How can researchers ensure high purity of this compound for downstream applications?
- Methodology :
- Analytical Techniques : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>97% by area normalization) .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data from differential scanning calorimetry (DSC) .
- Storage : Store under inert atmosphere at -20°C to prevent oxidation of amine groups .
Advanced Research Questions
Q. How do steric and electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict sites for Suzuki-Miyaura coupling. Compare activation energies for reactions at C-4 (Br) vs. C-3/C-5 (F) positions .
- Experimental Validation : Conduct kinetic studies using Pd(PPh) as a catalyst, monitoring reaction progress via in situ NMR .
Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?
- Methodology :
- Stability Testing : Expose the compound to pH 1–14 buffers and HO. Monitor decomposition via LC-MS and identify degradation products (e.g., quinone formation from amine oxidation) .
- Stabilizers : Co-crystallize with antioxidants (e.g., BHT) or encapsulate in cyclodextrins to enhance shelf life .
Q. How can AI-driven tools optimize reaction conditions for functionalizing this compound?
- Methodology :
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, and temperatures for amidation or alkylation .
- Automation : Use robotic platforms (e.g., Chemspeed) for high-throughput screening of reaction parameters .
Contradictions and Resolutions
- Synthetic Routes : emphasizes nitro-group intermediates, while suggests chloro precursors. Resolution: Evaluate yields and scalability for both pathways using DOE (Design of Experiments) .
- Regioselectivity : Conflicting reports on fluorine’s directing effects ( vs. 12). Resolution: Use isotopic labeling (e.g., ) to track substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
